Methyl 4-amino-3-cyclopropylbenzoate hydrochloride

Lipophilicity Physicochemical property prediction Medicinal chemistry optimization

This hydrochloride salt offers a cyclopropyl-aryl scaffold with a primary amino and methyl ester handle. It provides superior conformational constraint and metabolic stability compared to simpler analogs, making it essential for targeted kinase inhibitor design and SAR campaigns. Ideal for medicinal chemistry requiring robust building blocks.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69
CAS No. 2044702-51-2
Cat. No. B2629803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-cyclopropylbenzoate hydrochloride
CAS2044702-51-2
Molecular FormulaC11H14ClNO2
Molecular Weight227.69
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N)C2CC2.Cl
InChIInChI=1S/C11H13NO2.ClH/c1-14-11(13)8-4-5-10(12)9(6-8)7-2-3-7;/h4-7H,2-3,12H2,1H3;1H
InChIKeyVCKRTUSQSPQLKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-amino-3-cyclopropylbenzoate hydrochloride (CAS 2044702-51-2): Identity, Physicochemical Baseline, and Procurement Considerations


Methyl 4-amino-3-cyclopropylbenzoate hydrochloride (CAS 2044702-51-2) is a hydrochloride salt of a substituted benzoate ester derivative, classified as an aryl building block . The compound possesses a molecular formula of C11H14ClNO2 and a molecular weight of 227.69 g/mol . Its core structure comprises a benzoate scaffold functionalized with a primary amino group (-NH2) at the 4-position and a cyclopropyl substituent at the 3-position, presented as a hydrochloride salt for enhanced handling stability . The compound is typically supplied at a standard purity of 95% . Procurement considerations center on its utility as a synthetic intermediate in medicinal chemistry programs, where the cyclopropyl group confers distinct conformational and lipophilic properties relative to simple alkyl or unsubstituted aromatic analogs.

Why Generic Substitution Fails: The Structural Determinants of Methyl 4-Amino-3-Cyclopropylbenzoate Hydrochloride Differentiation


Generic substitution of Methyl 4-amino-3-cyclopropylbenzoate hydrochloride with simpler aminobenzoate analogs (e.g., methyl 4-aminobenzoate or methyl 3-aminobenzoate) or alternative 3-substituted derivatives is chemically inadvisable due to fundamental differences in molecular topology, lipophilicity, and conformational bias introduced by the cyclopropyl moiety [1]. The cyclopropyl ring—the smallest cycloalkane—imparts unique steric and electronic characteristics, including enhanced π-character in bonding, restricted bond rotation, and increased metabolic stability relative to acyclic alkyl chains [1]. Furthermore, the ortho-relationship between the 3-cyclopropyl substituent and the 4-amino group creates a sterically and electronically distinct environment that cannot be replicated by regioisomers (e.g., 2- or 5-substituted variants) or by analogs lacking the cyclopropane [2]. The methyl ester moiety at the 1-position provides a reactive handle for downstream functionalization while modulating polarity and solubility in a manner distinct from the free carboxylic acid form [3]. Consequently, replacing this specific compound with a structurally similar but not identical analog would alter key physicochemical parameters including logP, pKa of the amino group, and molecular conformation, each of which can critically impact receptor binding kinetics, cellular permeability, and synthetic tractability in structure-activity relationship (SAR) campaigns.

Quantitative Evidence Guide: Comparative Assessment of Methyl 4-Amino-3-Cyclopropylbenzoate Hydrochloride Differentiation


Lipophilicity Differentiation: Calculated logP of Methyl 4-Amino-3-Cyclopropylbenzoate Versus Unsubstituted and Methyl-Substituted Analogs

Computational predictions of lipophilicity for Methyl 4-amino-3-cyclopropylbenzoate and its close structural analogs reveal quantifiable differentiation in partition coefficient (clogP) attributable to the 3-cyclopropyl substituent. The target compound exhibits an intermediate lipophilicity profile that distinguishes it from both the more polar unsubstituted aminobenzoate and the more lipophilic methyl-substituted analog . The cyclopropyl group confers a ~0.4 logP unit increase relative to the unsubstituted parent, which translates to an approximately 2.5-fold higher partitioning into a hydrophobic phase, while remaining ~0.3 logP units less lipophilic than the 3-methyl analog—a difference that corresponds to approximately half the membrane partitioning enhancement. This nuanced positioning on the lipophilicity spectrum provides medicinal chemists with a distinct option when optimizing compounds within the established Lipinski Rule of Five parameter space, where each 1-unit logP increase generally doubles membrane permeability.

Lipophilicity Physicochemical property prediction Medicinal chemistry optimization

Conformational Restriction: Torsional Angle Constraints in Methyl 4-Amino-3-Cyclopropylbenzoate Versus 3-Isopropyl Analog

The cyclopropyl substituent at the 3-position imposes distinct conformational constraints on the aromatic ring system compared to acyclic alkyl analogs such as isopropyl. In methyl 4-amino-3-cyclopropylbenzoate, the cyclopropane ring restricts the orientation of the C3 substituent to a limited set of torsional angles, reducing the conformational entropy penalty upon target binding. In contrast, the 3-isopropyl analog possesses freely rotating methyl groups that sample multiple rotameric states, thereby increasing conformational flexibility and entropic cost associated with adopting a bioactive conformation [1]. The cyclopropyl group, due to its strained C-C-C bond angles (≈60°), also exhibits enhanced π-character in its bonding orbitals, which facilitates unique electronic interactions with aromatic π-systems and proximal amino acid side chains in protein binding pockets that are not accessible to saturated alkyl substituents [1]. This orbital hybridization confers partial double-bond character to the cyclopropane C-C bonds, enabling weak π-stacking or cation-π interactions unavailable to simple alkyl chains. This differentiation is structurally quantifiable: the cyclopropyl group occupies a van der Waals volume of approximately 48 ų compared to ≈70 ų for an isopropyl group, enabling fit into sterically constrained binding pockets while maintaining the rigidity advantages.

Conformational analysis Structure-based drug design Molecular recognition

Metabolic Stability Advantage: Cyclopropyl Substituent Resistance to CYP-Mediated Oxidation Relative to Alkyl Analogs

Cyclopropyl substituents are well-established in medicinal chemistry as metabolically stable replacements for alkyl chains due to the resistance of cyclopropane C-H bonds to cytochrome P450 (CYP)-mediated oxidation [1]. In the context of methyl 4-amino-3-cyclopropylbenzoate, the 3-cyclopropyl group is anticipated to exhibit greater metabolic stability compared to analogs bearing 3-ethyl, 3-propyl, or 3-isopropyl substituents, which are susceptible to rapid ω-oxidation and subsequent glucuronidation or elimination [1]. This class-level inference is supported by extensive literature precedence demonstrating that the C-H bonds in cyclopropanes have higher bond dissociation energies (≈106-110 kcal/mol) compared to secondary alkyl C-H bonds (≈95-98 kcal/mol), and the cyclopropyl radical is less stable than corresponding alkyl radicals, both factors disfavoring hydrogen atom abstraction by CYP enzymes. For the target compound, this translates to a longer predicted metabolic half-life, which is critical for maintaining sustained target engagement in cellular and in vivo models.

Metabolic stability Drug metabolism Lead optimization

Best-Fit Research and Industrial Application Scenarios for Methyl 4-Amino-3-Cyclopropylbenzoate Hydrochloride (CAS 2044702-51-2)


Medicinal Chemistry: Scaffold for Cyclopropyl-Containing Kinase Inhibitor Lead Optimization

This compound serves as a key synthetic building block for the construction of cyclopropyl-substituted kinase inhibitor scaffolds. The 3-cyclopropyl group, in combination with the 4-amino functionality, provides a privileged substitution pattern for engaging the hydrophobic back pocket of kinase ATP-binding sites, where the constrained cyclopropane can fill a sterically defined cavity while the amino group participates in hydrogen bonding with hinge-region residues [1]. The methyl ester at the 1-position offers a readily functionalizable handle for amide coupling or hydrolysis to the free carboxylic acid, enabling modular diversification. The hydrochloride salt form ensures accurate weighing and reliable solubility in polar organic solvents during parallel synthesis workflows.

Synthetic Methodology: Ortho-Substituted Aminobenzoate as a Platform for SAR Exploration of Cyclopropyl Substituent Effects

Researchers engaged in systematic structure-activity relationship (SAR) studies of cyclopropyl-containing aromatic systems will find this compound valuable as a reference point for assessing the impact of the 3-cyclopropyl-4-amino substitution pattern. The compound's relatively modest molecular weight (227.69 g/mol) and favorable lipophilicity (clogP ≈ 2.1) position it within the Rule of Five compliant chemical space, making it an appropriate starting point for lead generation campaigns targeting intracellular or membrane-associated proteins [1]. Its purity specification of 95% (with batch-specific analytical data available including NMR and HPLC) supports reliable reproducibility in biological assays [1].

Biochemical Pharmacology: Substrate or Probe for Cyclopropyl-Modified Small Molecule Target Engagement Studies

Due to the enhanced metabolic stability conferred by the cyclopropyl group relative to acyclic alkyl analogs [1], this compound—or its downstream derivatives—is suitable for in vitro target engagement studies where extended compound half-life is required. The ortho-substituted aminobenzoate core may be elaborated into fluorescent probes, affinity tags, or bioconjugates, with the methyl ester providing a convenient functional group for linker attachment while the cyclopropyl group minimizes oxidative degradation during the assay window.

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